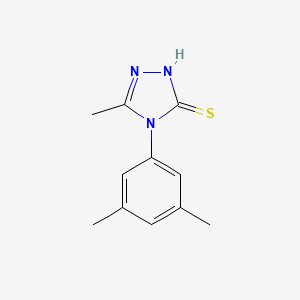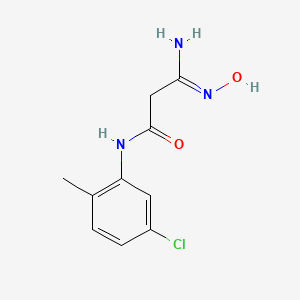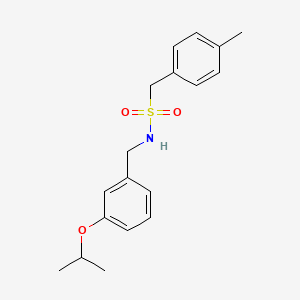![molecular formula C22H20N2O3S B4687173 N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzenesulfonamide](/img/structure/B4687173.png)
N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzenesulfonamide
Vue d'ensemble
Description
N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzenesulfonamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a protein kinase involved in the regulation of cell division and is overexpressed in various types of cancer. MLN8054 has been studied extensively for its potential as a cancer therapeutic agent.
Mécanisme D'action
N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzenesulfonamide targets the Aurora A kinase, which is involved in the regulation of cell division. By inhibiting Aurora A kinase, this compound disrupts the normal progression of the cell cycle, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, it has been shown to inhibit the formation of microtubules, which are involved in the process of cell division. This compound has also been shown to induce cell cycle arrest in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzenesulfonamide is its specificity for Aurora A kinase, which reduces the potential for off-target effects. However, one limitation of this compound is its poor solubility, which can complicate its use in in vitro and in vivo experiments.
Orientations Futures
There are several potential future directions for research involving N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzenesulfonamide. One direction is the development of more soluble derivatives of this compound that can be used in in vitro and in vivo experiments. Another direction is the investigation of the potential of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the potential of this compound as a therapeutic agent for specific types of cancer.
Applications De Recherche Scientifique
N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzenesulfonamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to enhance the efficacy of chemotherapy in preclinical studies.
Propriétés
IUPAC Name |
N-[3-(2,3-dihydroindole-1-carbonyl)-2-methylphenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-16-19(22(25)24-15-14-17-8-5-6-13-21(17)24)11-7-12-20(16)23-28(26,27)18-9-3-2-4-10-18/h2-13,23H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYJNASHAJEAEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C2=CC=CC=C2)C(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4687101.png)
![methyl (5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4687102.png)
![2-[bis(diphenylphosphoryl)methyl]pyridine](/img/structure/B4687117.png)


![N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)-2-phenylacetamide](/img/structure/B4687147.png)
![1-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B4687155.png)
![1-(4-methoxyphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4687168.png)

![3-chloro-N-({[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4687181.png)
![1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4687185.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-4-[oxo(phenyl)acetyl]benzamide](/img/structure/B4687192.png)